molecular formula C17H19N3O2S2 B3310608 N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide CAS No. 946211-66-1

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide

Cat. No. B3310608
CAS RN: 946211-66-1
M. Wt: 361.5 g/mol
InChI Key: QDGNNZZSQGUTQF-UHFFFAOYSA-N
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Description

The compound is a type of amide, which is an organic compound that includes the functional group consisting of a carbonyl group (C=O) and a nitrogen atom attached to the carbonyl carbon . Amides are derived from carboxylic acids and are present in a wide range of biological and synthetic materials .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivatives . The exact synthesis process for this specific compound would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . The exact structure of this compound would need to be determined experimentally.


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organolithium reagents . The specific reactions that this compound would undergo would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The exact physical and chemical properties of this compound would need to be determined experimentally.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is specific to each compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and safe handling procedures .

Future Directions

The future directions for research on a compound depend on its potential applications. This could include further studies to fully understand its properties, development of synthesis methods, or exploration of its potential uses in various fields .

properties

IUPAC Name

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-2-13(21)19-16-15(11-6-4-3-5-7-11)20-17(24-16)23-10-14(22)18-12-8-9-12/h3-7,12H,2,8-10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGNNZZSQGUTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide
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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide
Reactant of Route 3
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide
Reactant of Route 4
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide
Reactant of Route 5
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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide
Reactant of Route 6
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N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide

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